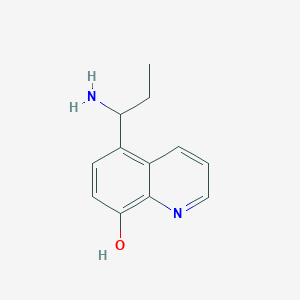

5-(1-Aminopropyl)quinolin-8-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

5-(1-aminopropyl)quinolin-8-ol |

InChI |

InChI=1S/C12H14N2O/c1-2-10(13)8-5-6-11(15)12-9(8)4-3-7-14-12/h3-7,10,15H,2,13H2,1H3 |

InChI Key |

VUYDXDCICRLBCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C2C=CC=NC2=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Stoichiometry and Stability of Metal Complexes

The stoichiometry of the metal complexes formed with 8-hydroxyquinoline (B1678124) derivatives depends on the coordination number of the metal ion. For instance, four-coordinate metal ions typically form complexes with a 1:2 metal-to-ligand ratio, while six-coordinate metals form 1:3 complexes. scispace.com The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of substituents on the quinoline (B57606) ring.

Factors Influencing Chelating Efficiency and Selectivity

The efficiency and selectivity of metal chelation by 5-(1-Aminopropyl)quinolin-8-OL are influenced by a combination of electronic and steric factors.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring can affect the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby influencing the stability of the metal complexes.

Steric Hindrance: The size and position of substituents can sterically hinder the approach of the metal ion to the chelating site, affecting the formation and stability of the complex.

pH of the Medium: The pH of the solution plays a critical role in chelation. The hydroxyl group needs to be deprotonated to coordinate with the metal ion, and the nitrogen atom's ability to coordinate is also pH-dependent.

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion all play a significant role in determining the stability and geometry of the resulting complex. 8-hydroxyquinoline and its derivatives are known to form stable complexes with a wide range of metal ions including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. nih.gov

The aminopropyl side chain at the 5-position can also influence the chelating properties of the molecule, potentially by providing an additional coordination site or by altering the steric and electronic environment around the primary chelating motif.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 5-(1-Aminopropyl)quinolin-8-OL is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the protons of the aminopropyl side chain, and the hydroxyl and amino functional groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. hw.ac.ukoregonstate.edu

The quinoline ring protons are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. Protons H-2 and H-4 are anticipated to be the most downfield, influenced by the adjacent nitrogen atom. The protons on the carbocyclic ring (H-6 and H-7) will show coupling to each other, likely as doublets.

The aminopropyl side chain protons will resonate in the upfield region. The methine proton (H-1') alpha to the amino group is expected around δ 3.5-4.0 ppm, appearing as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (H-2') would likely appear as a sextet, and the terminal methyl protons (H-3') as a triplet, representing a classic ethyl pattern coupled to the methine. The signals for the amine (NH₂) and hydroxyl (OH) protons are typically broad singlets and their chemical shifts can vary depending on solvent, concentration, and temperature. hw.ac.uk

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.8 | Doublet of doublets (dd) | ~4.5, 1.5 |

| H-3 | 7.3 - 7.6 | Doublet of doublets (dd) | ~8.5, 4.5 |

| H-4 | 8.7 - 9.0 | Doublet of doublets (dd) | ~8.5, 1.5 |

| H-6 | 7.2 - 7.5 | Doublet (d) | ~8.0 |

| H-7 | 7.0 - 7.3 | Doublet (d) | ~8.0 |

| OH | 9.0 - 10.0 | Broad Singlet (br s) | - |

| NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | - |

| H-1' (CH) | 3.5 - 4.0 | Triplet (t) | ~7.0 |

| H-2' (CH₂) | 1.6 - 1.9 | Sextet | ~7.0 |

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous quinoline derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. For this compound, twelve distinct signals are expected, corresponding to the nine carbons of the quinoline core and the three carbons of the aminopropyl side chain.

The carbons of the aromatic quinoline system are expected to resonate in the δ 110-155 ppm range. libretexts.org The carbon bearing the hydroxyl group (C-8) would be significantly downfield, likely around δ 150-155 ppm, due to the deshielding effect of the oxygen atom. Carbons in close proximity to the nitrogen atom (C-2, C-4, C-8a) will also exhibit downfield shifts. libretexts.org The aliphatic carbons of the aminopropyl chain will appear in the upfield region of the spectrum (δ 10-60 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 121 - 124 |

| C-4 | 135 - 139 |

| C-4a | 127 - 130 |

| C-5 | 132 - 135 |

| C-6 | 118 - 122 |

| C-7 | 110 - 114 |

| C-8 | 150 - 155 |

| C-8a | 138 - 142 |

| C-1' (CH) | 50 - 55 |

| C-2' (CH₂) | 28 - 33 |

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous quinoline derivatives. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.mekurouskilab.com The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region in the IR spectrum is indicative of the O-H stretching vibration of the phenolic group. The N-H stretching of the primary amine is also expected in this region, typically as two distinct peaks for symmetric and asymmetric stretches. nist.gov

Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the quinoline ring system will produce strong bands in the 1500-1650 cm⁻¹ region. researchgate.net The C-O stretching of the phenol (B47542) and the C-N stretching of the amine will be visible in the 1200-1350 cm⁻¹ range. mdpi.com

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (Two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C / C=N (Aromatic) | Stretching | 1500 - 1650 |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 |

| C-O (Phenol) | Stretching | 1200 - 1350 |

Note: Predicted values are based on established spectroscopic correlation tables and data from analogous compounds.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization.

For this compound (C₁₂H₁₄N₂O), the calculated monoisotopic mass is 202.1106 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm this elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z value of 202. The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. libretexts.org A primary and highly favorable fragmentation pathway for this molecule is the alpha-cleavage adjacent to the nitrogen atom of the aminopropyl side chain. This involves the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a stable, resonance-delocalized cation at m/z 173. This fragment is often the base peak in the spectrum of similar structures. libretexts.org Another possible fragmentation is the cleavage of the entire aminopropyl side chain, leading to a fragment at m/z 144.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 202 | [M]⁺• (Molecular Ion) | - |

| 173 | [M - C₂H₅]⁺ | •CH₂CH₃ (Ethyl radical) |

| 145 | [M - C₃H₇N]⁺• | •CH(NH₂)CH₂CH₃ (Aminopropyl radical) |

Note: Predicted fragmentation is based on established principles of mass spectrometry for amines and aromatic systems.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of this compound are of significant interest due to the established fluorescence of the 8-hydroxyquinoline (B1678124) core and the influence of the C-5 substituent.

The electronic absorption spectrum of 8-hydroxyquinoline derivatives is characterized by distinct bands arising from π–π* transitions within the aromatic system. For the parent 8-hydroxyquinoline, these absorptions are typically observed in the ultraviolet region. The introduction of an aminopropyl group at the C-5 position, which acts as an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima. This is a general trend observed for 5-substituted 8-hydroxyquinoline derivatives where electron-donating substituents enhance the electron density of the quinoline ring, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Anticipated UV-Visible Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Ethanol (B145695) | 320 - 350 | Data not available |

| Methanol | 320 - 350 | Data not available |

Note: The data in this table is hypothetical and based on the expected behavior of 5-substituted 8-hydroxyquinoline derivatives with electron-donating groups.

8-Hydroxyquinoline and its derivatives are known for their fluorescent properties. The parent compound, 8-hydroxyquinoline, is a weak fluorophore due to an efficient excited-state intramolecular proton transfer (ESIPT) process that provides a non-radiative decay pathway. However, the introduction of substituents can significantly modulate the fluorescence emission and quantum yield.

The aminopropyl group at the C-5 position is expected to influence the emission properties. Generally, electron-donating groups at this position can lead to a red-shift in the emission spectrum. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the solvent environment. For many 8-hydroxyquinoline derivatives, quantum yields can vary significantly. Without experimental data for this compound, a precise quantum yield cannot be stated, but it is a critical parameter to be determined for assessing its potential as a fluorescent probe or material.

Table 2: Anticipated Luminescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Ethanol | 340 - 360 | 450 - 500 | Data not available |

| Methanol | 340 - 360 | 450 - 500 | Data not available |

Note: The data in this table is hypothetical and based on general trends for 5-substituted 8-hydroxyquinoline derivatives.

The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is a key feature of 8-hydroxyquinoline and its derivatives. acs.orgnih.gov In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group at C-8 and the nitrogen atom of the quinoline ring. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the nitrogen atom increase, facilitating the transfer of the proton to form a transient keto-tautomer. This process often results in a large Stokes shift, which is the difference between the absorption and emission maxima.

The ESIPT process in 5-substituted 8-hydroxyquinolines can be influenced by the electronic nature of the substituent. rsc.orgresearchgate.net An electron-donating group like the aminopropyl substituent at the C-5 position could potentially modulate the energetics of the ESIPT process. A detailed investigation using time-resolved fluorescence spectroscopy would be necessary to fully characterize the ESIPT dynamics in this compound.

The aminopropyl substituent at the C-5 position is predicted to have a significant impact on the photophysical properties of the 8-hydroxyquinoline core. As an electron-donating group, it is expected to:

Cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted 8-hydroxyquinoline.

Potentially increase the fluorescence quantum yield by altering the rates of radiative and non-radiative decay pathways, although this is highly dependent on the specific interactions within the molecule and with the solvent.

Modulate the ESIPT process , which could be observed through changes in the Stokes shift and fluorescence lifetime.

The presence of the primary amine in the propyl chain also introduces the possibility of additional hydrogen bonding interactions, either intramolecularly or with the solvent, which could further influence the photophysical behavior.

X-ray Crystallography for Solid-State Molecular Architecture

While no specific crystal structure for this compound has been reported, X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This information is crucial for understanding the structure-property relationships and for computational modeling studies. For related 8-hydroxyquinoline derivatives, crystal structures have revealed planar quinoline ring systems and various packing motifs driven by intermolecular forces.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This analysis is essential to confirm the empirical formula of the synthesized this compound and to verify its purity. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the molecular formula C₁₂H₁₄N₂O.

Table 3: Theoretical Elemental Analysis Data for this compound (C₁₂H₁₄N₂O)

| Element | Theoretical % |

|---|---|

| Carbon (C) | 71.26 |

| Hydrogen (H) | 6.98 |

| Nitrogen (N) | 13.85 |

This analytical technique provides a crucial checkpoint for the stoichiometric integrity of the compound before further characterization and application studies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comnih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govnih.gov These calculations form the basis for understanding the molecule's geometry, electronic properties, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. researchgate.net For 5-(1-Aminopropyl)quinolin-8-OL, this process involves finding the lowest energy conformation by considering the rotation of the flexible 1-aminopropyl side chain. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. The quinoline (B57606) ring system is expected to be largely planar, a common feature in related heterocyclic compounds. researchgate.net

Interactive Table: Predicted Geometrical Parameters for this compound

Below is a table of representative, theoretically predicted geometrical parameters for the optimized structure of this compound, based on DFT calculations for similar quinoline derivatives. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Length | C-N (ring) | ~1.37 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | C-C (side chain) | ~1.53 Å |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | C-C-O | ~121° |

| Dihedral Angle | C-C-C-N (side chain) | Varies with conformer |

Electronic Structure Analysis (e.g., Charge Distribution, Dipole Moment)

DFT calculations provide a detailed picture of the electron distribution within the molecule. Analysis of atomic charges, often using Natural Population Analysis (NPA), reveals the electron-rich and electron-poor centers. In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the hydrogen atoms of the hydroxyl and amino groups will be electron-deficient and carry partial positive charges.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov

HOMO : Represents the ability to donate electrons (nucleophilicity). Its energy is related to the ionization potential. pku.edu.cn

LUMO : Represents the ability to accept electrons (electrophilicity). Its energy is related to the electron affinity. pku.edu.cn

The energy gap (ΔE = ELUMO – EHOMO) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. dntb.gov.ua A smaller energy gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. dntb.gov.ua In quinoline derivatives, the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic ring system.

Interactive Table: Predicted FMO Properties for this compound

This table presents hypothetical but representative FMO energies and the resulting energy gap, calculated using DFT.

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Electrostatic Potential (ESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (ESP) map is a visual tool used to predict the reactive behavior of a molecule. deeporigin.comchemrxiv.org It illustrates the charge distribution on the molecular surface, identifying sites for electrophilic and nucleophilic attack. nih.gov

Red Regions : Indicate negative electrostatic potential, corresponding to electron-rich areas. These are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen and nitrogen atoms.

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-poor areas. These are susceptible to nucleophilic attack. These regions are typically found around the acidic hydrogen atoms of the hydroxyl and amino groups.

Green Regions : Indicate neutral or near-zero potential.

The ESP map is invaluable for understanding non-covalent interactions, such as hydrogen bonding and drug-receptor binding. nih.govwolfram.com

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. wikipedia.org It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stability gained from electron delocalization and hyperconjugation. wisc.eduresearchgate.net The stabilization energy, E(2), associated with a donor-acceptor interaction is a key metric; a higher E(2) value indicates a stronger interaction. wisc.edu

Interactive Table: Predicted NBO Analysis for this compound

This table shows significant donor-acceptor interactions and their calculated stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C=C) | ~25.5 |

| LP (N, ring) | π* (C=C) | ~30.1 |

| π (C=C) | π* (C=C) | ~20.8 |

| LP (N, amino) | σ* (C-H) | ~5.2 |

Spectroscopic Property Prediction and Simulation (Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs. researchgate.net

Calculations for this compound would likely predict strong absorption bands in the UV region, corresponding to π → π* transitions within the quinoline chromophore. The position and intensity (oscillator strength, f) of these absorption maxima (λmax) can be influenced by factors such as solvent polarity, which can be modeled using approaches like the Polarizable Continuum Model (PCM). ajchem-a.com Comparing theoretical spectra with experimental data is a key method for validating computational results. researchgate.net

Interactive Table: Predicted UV-Vis Spectral Data for this compound (in Ethanol)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S0 → S1 (HOMO → LUMO) | 325 | 0.15 |

| S0 → S2 (HOMO-1 → LUMO) | 280 | 0.45 |

| S0 → S3 (HOMO → LUMO+1) | 255 | 0.30 |

Computational Simulation of UV-Visible and Fluorescence Spectra

The optical properties of 8-hydroxyquinoline (B1678124) and its derivatives are of significant interest, and computational methods are frequently employed to understand their UV-Visible absorption and fluorescence spectra. mdpi.com Time-dependent density functional theory (TD-DFT) is a primary quantum mechanical method used for this purpose, as it can accurately predict the energies of electronic transitions. wikipedia.orgmpg.de

Theoretical calculations for 8-HQ derivatives show that substituents and solvent environments have a profound impact on their spectral properties. mdpi.com For instance, the absorption spectra of 8-HQ are largely attributed to its most stable form, which features an intramolecular hydrogen bond between the hydroxyl group and the ring nitrogen. mdpi.com TD-DFT calculations can model these effects, providing calculated absorption wavelengths that often show good agreement with experimental data. mdpi.comresearchgate.net A study on quinolin-8-yl benzoate, an ester derivative of 8-HQ, utilized TD-DFT with the CAM-B3LYP functional and a 6-311++G** basis set to compute absorption spectra in both the gas phase and in solution, achieving results that were highly comparable to experimental findings. mdpi.com

The fluorescence of 8-HQ is typically weak, a phenomenon attributed to an excited-state proton transfer (ESPT). mdpi.comrsc.org However, when the hydroxyl proton is replaced, as in ether derivatives, fluorescence intensity can increase significantly. mdpi.com Computational models can help rationalize these observations by calculating the energies of the ground and excited states and identifying the pathways for non-radiative decay.

The table below illustrates the correlation between experimental and computationally predicted absorption maxima for 8-hydroxy-5-nitroquinoline, demonstrating the predictive power of TD-DFT methods. sigmaaldrich.com

| Compound | Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Method |

|---|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline | Ethanol (B145695) | 398 | 403 | TD-DFT |

| 8-Hydroxy-5-nitroquinoline | Methanol | 400 | 405 | TD-DFT |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net This technique provides detailed information on the conformational dynamics, stability, and interactions of a molecule like this compound in various environments, such as in solution or in complex with a biological macromolecule. mdpi.com

For flexible molecules containing side chains, such as the 1-aminopropyl group in this compound, MD simulations are invaluable for exploring the accessible conformational space. nih.gov By simulating the molecule's movement over nanoseconds, researchers can understand its preferred shapes and the energy barriers between different conformations. nih.govmdpi.com

MD simulations are particularly well-suited for studying how molecules behave at interfaces, such as the interaction of a drug candidate with a cell membrane or the adsorption of a corrosion inhibitor onto a metal surface. researchgate.netmdpi.com For quinoline derivatives, which are known to have applications as anticorrosive materials, MD simulations can elucidate the mechanism of their protective action. researchgate.net

Simulations can model the adsorption of individual quinoline molecules onto a surface, like an iron (Fe) surface, revealing the preferred orientation and calculating the adsorption energy. researchgate.net These studies often show that the quinoline ring tends to adsorb in a planar fashion on the surface, maximizing interaction. The adsorption process is typically driven by the transfer of charge between the molecule and the surface, leading to the formation of a protective film. researchgate.net The interaction energy between the molecule and the surface is a key output, quantifying the strength of the adsorption. For instance, simulations of imidazoline (B1206853) and quinoline derivatives on an Fe(110) surface calculated a strong adsorption energy of -1583.7 kcal·mol⁻¹, indicating preferential adsorption and stable film formation. researchgate.net

Molecular Docking and Biomolecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comresearchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.gov

For a compound like this compound, molecular docking can predict its binding mode and estimate its binding affinity to various protein targets. nih.gov The process involves placing the ligand in the binding site of a protein in multiple possible conformations and orientations and then using a scoring function to rank the resulting poses. plos.org The best-ranked pose represents the most likely binding mode.

Docking studies on numerous quinoline and 8-hydroxyquinoline derivatives have been performed against a wide range of biological targets, including enzymes like kinases, proteases, and oxidoreductases, as well as DNA. nih.govnih.govacs.orgdrugbank.com These studies identify key intermolecular interactions, such as:

Hydrogen bonds: Often formed by the quinoline nitrogen and the 8-hydroxyl group with polar residues in the protein's active site. nih.govacs.org

Hydrophobic interactions: Involving the aromatic quinoline rings and nonpolar amino acid residues.

Pi-stacking and Pi-cation interactions: Aromatic-aromatic or aromatic-charged group interactions that contribute to binding stability. nih.gov

The binding affinity is typically reported as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction. researchgate.net The table below summarizes results from docking studies of various quinoline derivatives against different protein targets.

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a Peptide (Anticancer) | -6.1 | LYS-7, GLU-9, PHE-15, ILE-18 nih.gov |

| 1,2,3-Triazole of 8-Hydroxyquinoline | DNA (B-DNA) | -8.7 | DG2, DC23, DG22 (Guanine, Cytosine bases) acs.org |

| Quinoline derivative | SARS-CoV-2 Mpro (Protease) | Not specified | His41, Glu166, Gln189 nih.gov |

| 8-Hydroxyquinoline-Salen Metal Complex | Breast Cancer Oxidoreductase (3HB5) | Not specified | Interaction with active site residues mdpi.com |

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) and its counterpart, Structure-Activity Relationship (SAR), are methodologies used to correlate the structural or physicochemical properties of compounds with their activities or physical properties. nih.govmdpi.com Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models use computed molecular descriptors to build mathematical equations that can predict the properties of new, untested compounds. bepls.comresearchgate.net

For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. nih.gov CoMFA models align a series of molecules and calculate their steric and electrostatic fields. These fields are then correlated with a measured biological activity (e.g., IC₅₀ values) using statistical methods like Partial Least Squares (PLS). nih.gov The output of a CoMFA analysis includes contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity. This provides intuitive guidance for designing more potent molecules. nih.gov

A 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents yielded a robust CoMFA model with good predictive power (Q² = 0.625, R² = 0.913). nih.gov The model indicated that both steric and electrostatic fields were significant contributors to the binding affinity, with contributions of 51.5% and 48.5%, respectively. nih.gov Such models are crucial for optimizing lead compounds by suggesting specific structural modifications to enhance desired properties. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound have not been prominently documented in publicly available scientific literature, the broader class of 5-substituted 8-hydroxyquinolines has been the subject of such analyses. These studies provide valuable insights into the structural features that govern the biological activities of these compounds.

One of the foundational QSAR studies on 5-substituted 8-hydroxyquinolines investigated their efficacy as inhibitors of dental plaque by determining their minimum inhibitory concentrations (MIC) against Streptococcus mutans. nih.gov This research employed linear regression analysis to correlate the antiplaque activity with a variety of molecular descriptors, which are numerical representations of the compounds' physicochemical properties.

The molecular descriptors examined in this study were categorized into three main types:

Hydrophobic parameters: The logarithm of the partition coefficient (log P) was used to quantify the lipophilicity of the compounds, which influences their ability to cross biological membranes.

Electronic parameters: The acidity constants of the hydroxyl (pKaOH) and nitrogen (pKaN) groups, along with a parameter designated as beta, were utilized to describe the electronic characteristics of the molecules.

Steric parameters: Molar refractivity (MR) and molecular weight (mol wt) were included to account for the size and bulk of the substituents at the 5-position.

The analysis revealed that a combination of these descriptors could effectively predict the antiplaque activity of the 5-substituted 8-hydroxyquinolines. The most significant correlation was achieved with a multiparameter equation incorporating molar refractivity (MR), the logarithm of the partition coefficient (log P), and the electronic parameter beta, yielding a high correlation coefficient (r²) of 0.90. nih.gov

The findings from this QSAR study indicated that the steric contribution of the substituent at the 5-position plays a crucial role in the compound's activity. nih.gov Specifically, smaller substituents were associated with higher potency, with the parent compound, 8-hydroxyquinoline (where the 5-substituent is a hydrogen atom), demonstrating the highest activity. nih.gov However, the negative impact of larger substituents could be counteracted by favorable hydrophobic and electronic properties. For instance, the 5-chloro derivative, which is more lipophilic and electron-withdrawing, exhibited activity comparable to the parent compound. nih.gov

The general approach in such QSAR studies involves the calculation of a wide array of molecular descriptors using computational chemistry methods, such as Density Functional Theory (DFT). dergipark.org.tr These descriptors can include electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability, as well as thermodynamic parameters. dergipark.org.tr Statistical techniques, most commonly multiple linear regression (MLR), are then employed to build a mathematical model that links a selection of these descriptors to the observed biological activity. dergipark.org.tr

The table below summarizes the types of molecular descriptors and the findings from the QSAR study on 5-substituted 8-hydroxyquinolines.

| Parameter Type | Molecular Descriptors Investigated | Key Findings from Regression Analysis |

|---|---|---|

| Hydrophobic | log P (logarithm of the partition coefficient) | The best correlation (r² = 0.90) for antiplaque activity was obtained using a combination of MR, log P, and beta. |

| Electronic | beta, pKaOH, pKaN | |

| Steric | MR (Molar Refractivity), mol wt (Molecular Weight) | |

| Structure-Activity Relationship Insights | Smaller steric bulk at the 5-position enhances activity. Increased lipophilicity and electron-withdrawing properties of the 5-substituent can overcome the negative steric effects. |

It is important to note that while this study provides a framework for understanding the QSAR of 5-substituted 8-hydroxyquinolines, the specific QSAR model for this compound would require dedicated experimental testing and computational analysis of this compound and a series of its close analogs.

Chemical Reactivity and Advanced Derivatization

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring of 5-(1-Aminopropyl)quinolin-8-ol is a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structure presents distinct electronic properties that govern its reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The regioselectivity of this reaction on the quinoline nucleus is heavily influenced by the existing substituents. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold contains a strongly activating hydroxyl (-OH) group and a deactivating pyridine ring.

The hydroxyl group at position C-8 is a powerful electron-donating group, which activates the carbocyclic (benzene) portion of the quinoline system for electrophilic attack. It directs incoming electrophiles primarily to the ortho (C-7) and para (C-5) positions.

Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic substitution. reddit.com

In the specific case of this compound, the C-5 position is already occupied. The aminopropyl group is an alkyl group, which is also weakly activating. Therefore, electrophilic attack is most likely to occur at the remaining activated position on the benzene ring, which is C-7. Theoretical studies on the parent 8-hydroxyquinoline molecule support the high reactivity of the C-7 position towards aminoalkylation via reactions like the Mannich reaction. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | Br₂ | 7-Bromo-5-(1-aminopropyl)quinolin-8-ol |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-5-(1-aminopropyl)quinolin-8-ol |

| Mannich Reaction | Formaldehyde, Secondary Amine | 7-((Dialkylamino)methyl)-5-(1-aminopropyl)quinolin-8-ol |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.orglibretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). wikipedia.orglibretexts.orgnih.gov

The quinoline ring system, particularly the pyridine part, is inherently electron-deficient and can be susceptible to nucleophilic attack, especially if a suitable leaving group is present at positions C-2 or C-4. For the carbocyclic ring of this compound to undergo SNAr, it would first need to be functionalized with a good leaving group (e.g., a halogen) and preferably an electron-withdrawing group to activate the ring for nucleophilic attack. For instance, if a halogen were present at the C-7 position along with a nitro group, it could potentially be displaced by a strong nucleophile.

Synthesis of Multifunctional and Dimeric Derivatives

The functional groups present in this compound—the hydroxyl, the secondary amine, and the aromatic ring—serve as synthetic handles for creating more complex molecules with tailored properties.

Conjugation with Other Heterocyclic Systems

The conjugation of the 8-hydroxyquinoline scaffold with other heterocyclic moieties is a common strategy to develop new compounds. nih.gov The primary amine of the aminopropyl group in this compound is a prime site for such modifications. It can readily react with various heterocyclic systems containing carboxylic acids or acyl chlorides to form stable amide linkages.

For example, coupling with heterocyclic carboxylic acids like nicotinic acid or pyrazine-2-carboxylic acid would yield multifunctional molecules combining the properties of both ring systems. This approach has been used to hybridize 8-hydroxyquinoline with molecules like ciprofloxacin (B1669076) via a Mannich reaction, indicating the scaffold's versatility. nih.gov Another established method involves the "click chemistry" approach to link quinoline derivatives with other molecules, such as forming triazole conjugates. nih.govnih.gov

Table 2: Examples of Potential Conjugation Reactions

| Heterocyclic Reagent | Linkage Type | Potential Product Class |

| Nicotinoyl chloride | Amide | Quinoline-Pyridine Conjugate |

| 1H-1,2,3-Triazole-4-carbonyl chloride | Amide | Quinoline-Triazole Conjugate |

| Ciprofloxacin (via Mannich reaction) | Aminomethyl | Quinoline-Fluoroquinolone Hybrid |

Development of Bis-Quinolin-8-ol Scaffolds

Bis-quinolin-8-ol scaffolds, which contain two quinolin-8-ol units linked together, are of significant interest. The amine functionality of this compound provides a convenient point for dimerization. By reacting the molecule with a bifunctional linker, two quinolinol units can be joined.

Suitable linkers include diacyl chlorides (e.g., terephthaloyl chloride, succinyl chloride) or dialdehydes (via reductive amination). The choice of linker allows for precise control over the distance and rigidity between the two quinoline moieties, which can be crucial for their function.

Table 3: Synthetic Strategies for Bis-Quinolin-8-ol Scaffolds

| Linker Molecule | Reaction Type | Resulting Linker Structure |

| Terephthaloyl chloride | Amidation | -CO-(p-C₆H₄)-CO- |

| Glutaraldehyde | Reductive Amination | -CH₂-(CH₂)₃-CH₂- |

| 1,4-Diisocyanatobutane | Urea Formation | -CO-NH-(CH₂)₄-NH-CO- |

These advanced derivatization strategies highlight the potential of this compound as a versatile building block for constructing complex, multifunctional molecules and dimeric structures for various chemical applications.

Applications in Advanced Research and Materials Science Non Clinical Focus

Fluorescent Probes and Chemosensors for Metal Ions and Biomolecules

The 8-hydroxyquinoline (B1678124) framework is a cornerstone in the design of fluorescent chemosensors due to its excellent complex-forming capabilities. nih.gov Derivatives like 5-(1-Aminopropyl)quinolin-8-ol are explored for their potential to detect and quantify specific metal ions and biomolecules with high sensitivity. Quinoline (B57606) and its derivatives are recognized as common metal ion chelators that often exhibit enhanced fluorescence upon complexation with metal ions. mdpi.com

The design of highly selective and sensitive fluorescent probes based on the 8-hydroxyquinoline structure hinges on strategic molecular modifications. The primary chelating unit, composed of the hydroxyl oxygen and the quinolinic nitrogen, provides a robust binding site for metal ions. The selectivity for a particular ion can be fine-tuned by introducing specific substituent groups onto the quinoline ring.

The aminopropyl group at the 5-position of this compound can play a crucial role in modulating its binding affinity and selectivity. This group can influence the electronic properties of the quinoline ring system and provide an additional coordination site, potentially enabling the specific recognition of metal ions that favor higher coordination numbers or different geometries. This strategic functionalization aims to create a binding pocket that is sterically and electronically optimized for a target analyte, thereby minimizing interference from other competing species. The development of such sensors often focuses on achieving a high signal-to-noise ratio, where the probe exhibits a significant and measurable change in its fluorescence properties exclusively in the presence of the target analyte. mdpi.com

Table 1: Examples of 8-Hydroxyquinoline Derivatives as Fluorescent Probes

| Derivative | Target Analyte | Emission Wavelength (nm) | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-morpholine conjugate (QMC) | Pb²⁺ | Blue-shifted emission | 13 µM | mdpi.com |

| DDTQ | Cd²⁺ | 445 | 126 nM | mdpi.com |

Sensing Mechanisms Based on Chelation-Enhanced Fluorescence

The most common sensing mechanism for 8-hydroxyquinoline-based probes is Chelation-Enhanced Fluorescence (CHEF). mdpi.com In its free, unbound state, the 8-HQ fluorophore is often weakly fluorescent. This is typically due to non-radiative decay processes, such as photoinduced electron transfer (PET) from the chelating atoms to the excited fluorophore, or intramolecular rotations that dissipate the excitation energy as heat.

Upon binding to a target metal ion, a rigid chelate ring is formed. This coordination has two key effects:

It inhibits the PET process by engaging the lone pair electrons of the oxygen and nitrogen atoms in the coordinate bond with the metal ion.

It restricts the intramolecular rotation of the molecule.

By suppressing these non-radiative decay pathways, the energy from the absorbed photon is more likely to be released as fluorescence, leading to a significant "turn-on" response. researchgate.netmdpi.com This dramatic increase in fluorescence intensity upon chelation allows for the sensitive detection of the target analyte. The magnitude of the fluorescence enhancement is directly related to the concentration of the analyte, enabling quantitative measurements. researchgate.netrsc.org

Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Metal chelates of 8-hydroxyquinoline, most notably aluminum tris(8-hydroxyquinoline) (Alq3), are benchmark materials in the field of organic electronics, widely used as electron transport and emissive layers in OLEDs. researchgate.netsemanticscholar.org As a ligand, this compound offers a pathway to synthesize novel metal complexes with potentially tailored optoelectronic properties for next-generation devices. Quinoline derivatives are valued in OLEDs for their high electron mobilities, good thermal stability, and high photoluminescence efficiencies. researchgate.net

The electron-deficient nature of the pyridine (B92270) ring within the quinoline structure is fundamental to its efficacy as an electron transport material. This property facilitates the acceptance and transport of electrons injected from the cathode. When 8-hydroxyquinoline derivatives form metal complexes, such as with aluminum (Al³⁺) or zinc (Zn²⁺), the resulting materials typically exhibit excellent thermal and morphological stability, which is critical for the long-term operational stability of an OLED. researchgate.net

The introduction of a substituent like the 5-(1-aminopropyl) group can influence the electronic properties of the resulting metal complex. It can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning can impact several key device parameters:

Emission Color: The energy gap between the HOMO and LUMO levels largely determines the wavelength of the emitted light.

Charge Injection: Modifying the energy levels can improve the alignment with adjacent layers in the OLED stack, reducing the energy barrier for electron injection and improving device efficiency.

Table 2: Performance of OLEDs Utilizing 8-Hydroxyquinoline Derivative-Based Materials

| Material/Device Structure | Max. Luminance (cd/m²) | Emission Color | Turn-on Voltage (V) | Reference |

|---|---|---|---|---|

| Complex with substituted 8-HQ and carbazole (B46965) ligands | 402 - 489 | Yellow | --- | mdpi.com |

| ZnStq_H:PVK | --- | Yellow (590 nm) | --- | mdpi.com |

| ZnStq_Cl:PVK | --- | Yellow (587 nm) | --- | mdpi.com |

Corrosion Inhibitors for Metallic Materials in Research Environments

Derivatives of 8-hydroxyquinoline have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.comresearchgate.net The mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The efficacy of this compound as a corrosion inhibitor would be predicated on its ability to adsorb strongly onto a metallic surface. The adsorption process is driven by the interaction between the inhibitor molecule and the metal. The key features of the 8-hydroxyquinoline scaffold that facilitate this are:

Heteroatoms: The lone pair electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of metal atoms (e.g., iron), forming coordinate bonds in a process known as chemisorption. mdpi.com

π-Electrons: The conjugated π-system of the quinoline ring can interact with the metal surface.

This adsorption leads to the formation of a thin, protective film on the metal surface. daryatamin.com This film acts as a physical barrier, blocking the active sites for corrosion and hindering the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the surface. The adsorption behavior of such inhibitors often follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comresearchgate.netmdpi.com The strength and nature of this adsorption (physisorption vs. chemisorption) determine the inhibitor's efficiency and durability. mdpi.com

Table 3: Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on Mild Steel in 1M HCl

| Inhibitor | Concentration (mol/L) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | 5 x 10⁻³ | 96 | mdpi.com |

An inquiry has been sent to the user.

Future Research Directions and Translational Potential Non Clinical Focus

Development of Highly Selective and Potent Derivatives

Future research will likely focus on the rational design and synthesis of derivatives of 5-(1-Aminopropyl)quinolin-8-OL to enhance potency and selectivity for various biological targets and material applications. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the parent molecule to optimize desired properties.

Key strategies for derivatization include:

Modification of the Aminopropyl Side Chain: Altering the length, branching, and substitution of the aminopropyl group can significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for specific targets.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other pharmacophores or functional moieties can lead to hybrid molecules with dual or enhanced functionalities. This approach has been successful with other 8-HQ derivatives, leading to compounds with improved biological activity profiles.

Systematic exploration of these modifications, guided by SAR principles, will be instrumental in developing next-generation compounds with tailored properties for specific non-clinical applications.

Integration into Multi-component Systems and Nanomaterials

The inherent chelating and functional properties of the 8-hydroxyquinoline (B1678124) core make this compound an excellent candidate for incorporation into more complex systems.

Metal-Organic Frameworks (MOFs): The ability of the 8-hydroxyquinoline moiety to coordinate with various metal ions can be exploited to construct novel MOFs. By using this compound or its derivatives as organic linkers, it is possible to create porous, crystalline structures with tunable properties. These MOFs could find applications in gas storage, catalysis, and chemical sensing. The aminopropyl group could serve as a functional site within the pores for further post-synthetic modification.

Functionalized Nanoparticles: The compound can be tethered to the surface of nanoparticles (e.g., gold, silica, iron oxide) to impart specific functionalities. The terminal amino group on the propyl chain provides a convenient handle for covalent attachment to nanoparticle surfaces. Such functionalized nanoparticles could be designed for applications in targeted imaging, sensing, or as components in advanced composite materials. For example, 8-hydroxyquinoline derivatives have been loaded into nanostructured lipid carriers, a strategy that could be adapted for this compound.

Polymer-Based Materials: Integration into polymer matrices is another promising avenue. This can be achieved by either physically embedding the compound within a polymer or by chemically incorporating it as a monomer or a pendant group. Electrospinning techniques have been used to create fibrous materials containing 8-HQ derivatives, such as 5-amino-8-hydroxyquinoline, within polymers like poly(vinyl alcohol) and carboxymethyl cellulose. tandfonline.com A similar approach with this compound could yield functional materials for applications in filtration, catalysis, or as active packaging materials.

Exploration of Novel Mechanistic Pathways

While the biological and chemical activities of many 8-hydroxyquinoline derivatives are often attributed to their metal-chelating properties, future research should aim to uncover more nuanced and novel mechanistic pathways for this compound.

Metal Ion Homeostasis and Ionophore Activity: Beyond simple chelation, the ability of this compound to act as an ionophore, transporting metal ions across lipid membranes, warrants investigation. This mechanism is proposed for the antitumor activity of other 8-HQ derivatives like clioquinol (B1669181) and is linked to their ability to disrupt cellular metal ion balance. nih.gov

Enzyme Inhibition: The 8-hydroxyquinoline scaffold is a known inhibitor of various enzymes, including metalloproteases and HIV-1 integrase. nih.gov Research into the specific inhibitory profile of this compound against a broad panel of enzymes could reveal novel targets and applications. The aminopropyl side chain could play a critical role in directing the molecule to specific active sites.

Redox Cycling and ROS Generation: Quinoline-5,8-dione derivatives, which can be formed from 8-hydroxyquinolines, are known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). nih.gov Investigating the potential of this compound to participate in such redox processes could open up applications in areas where controlled ROS generation is desirable, such as in certain catalytic or antimicrobial systems.

Advanced Computational-Experimental Integration

The synergy between computational modeling and experimental validation is a powerful tool for accelerating the development of new molecules and materials.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their activities. nih.govresearchgate.netdergipark.org.trnih.gov These models can then be used to predict the properties of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics: For applications involving biological targets, molecular docking simulations can predict the binding modes and affinities of the compound and its derivatives within the active sites of proteins. nih.govnih.govmdpi.com Molecular dynamics simulations can further elucidate the stability of these interactions over time.

Density Functional Theory (DFT): DFT calculations are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.commdpi.comrsc.orgresearchgate.net These theoretical insights can guide the design of derivatives with tailored electronic and photophysical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent sensors. rsc.orgnih.gov

The following table outlines a potential integrated workflow:

| Step | Computational Approach | Experimental Validation |

| 1. Lead Identification | Virtual screening of compound libraries | Initial activity screening |

| 2. SAR Development | QSAR modeling, 3D-QSAR | Synthesis and testing of a focused library of derivatives |

| 3. Mechanistic Insight | Molecular docking, DFT calculations | Enzyme inhibition assays, spectroscopic analysis |

| 4. Property Optimization | In silico prediction of physicochemical properties | Measurement of solubility, stability, and photophysical properties |

Expanding Applications in Analytical and Materials Science

The unique photophysical and chemical properties of the 8-hydroxyquinoline scaffold suggest several promising applications for this compound in analytical and materials science.

Fluorescent Chemosensors: 8-Hydroxyquinoline and its derivatives are well-known for their use as fluorescent sensors for metal ions. nih.govscispace.com The parent compound is often weakly fluorescent, but upon chelation with metal ions like Al³⁺ or Zn²⁺, a significant enhancement in fluorescence intensity is observed due to increased molecular rigidity. scispace.com The 5-(1-aminopropyl) substituent could be further modified with specific recognition units to create highly selective and sensitive fluorescent probes for various analytes.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in OLED technology, where they function as electron transporters and emitters. nih.gov The electronic properties of this compound and its metal complexes could be tuned through derivatization to develop new materials for OLEDs with improved efficiency, stability, and color purity.

Corrosion Inhibitors: The ability of 8-hydroxyquinoline derivatives to chelate with metal surfaces makes them effective corrosion inhibitors for various metals and alloys, including carbon steel in acidic environments. tandfonline.com The compound forms a protective layer on the metal surface, preventing corrosive agents from reaching it. The specific adsorption characteristics of this compound on different metal surfaces could be investigated for developing advanced anti-corrosion coatings.

The photophysical properties of 8-hydroxyquinoline derivatives are central to many of these applications, as summarized in the table below.

| Property | Relevance to Application | Potential Modulation for this compound |

| Absorption/Emission Wavelength | Determines the color of light detected or emitted in sensors and OLEDs. | Substitution on the quinoline (B57606) ring can shift the absorption and emission spectra. |

| Quantum Yield | Efficiency of the fluorescence process, crucial for sensor sensitivity. | Chelation with metal ions dramatically increases quantum yield. |

| Stokes Shift | Separation between absorption and emission maxima, important for minimizing self-absorption. | Can be tuned by altering the electronic properties of the substituents. |

| Photostability | Longevity of the material in light-emitting devices. | Can be improved by designing more rigid molecular structures. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-Aminopropyl)quinolin-8-OL, and how can its purity be validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 5-chloromethyl-8-hydroxyquinoline derivatives (precursors) are often reacted with amine-containing reagents like propylamine under acidic conditions .

- Purity Validation : Thin-layer chromatography (TLC) is used for preliminary identification, while spectrophotometric methods (e.g., UV-Vis at 410 nm) or NMR (e.g., 1H-NMR peaks at δ 5.31 ppm for characteristic protons) confirm structural integrity .

Q. How is this compound characterized in terms of its coordination chemistry with metal ions?

- The hydroxyl and amino groups act as chelating sites, forming stable complexes with transition metals (e.g., Fe³⁺, Sn⁴⁺). Spectroscopic techniques like IR (to detect O–H and N–H stretching) and Mössbauer spectroscopy (for Sn coordination geometry) are critical. X-ray crystallography has resolved structures of similar organotin(IV) complexes, revealing octahedral or distorted trigonal-bipyramidal geometries .

Q. What experimental protocols are used to evaluate its corrosion inhibition properties for carbon steel in acidic environments?

- Electrochemical Methods : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency in HCl solutions.

- Computational Support : Density Functional Theory (DFT) calculates molecular descriptors (e.g., HOMO-LUMO energy gaps) to correlate electronic structure with inhibition performance .

Advanced Research Questions

Q. How can structural modifications at the 5-position enhance biological activity while reducing cytotoxicity?

- Case Study : In HIV integrase inhibition, replacing bulky substituents at C5 with aminopropyl groups improved potency (IC₅₀: low µM) and reduced cytotoxicity. Rational design involves molecular docking to optimize binding at the IN-LEDGF/p75 interface .

- Screening : Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., MT-4 cells), with selectivity indices (CC₅₀/EC₅₀) guiding optimization .

Q. What role does this compound play in epigenetic enzyme inhibition, and how is its binding mode resolved?

- Target : Lysine-specific demethylase 3B (KDM3B), a histone demethylase linked to cancer.

- Structural Insights : X-ray crystallography (2.09 Å resolution) reveals that the tetrazole moiety at C5 chelates the active-site Fe²⁺, while the quinolin-8-ol scaffold occupies a hydrophobic pocket. Competitive inhibition is validated via IC₅₀ and Ki values .

Q. How do computational methods like DFT and molecular dynamics (MD) refine the design of quinolin-8-ol derivatives for targeted applications?

- DFT Applications : Exact-exchange functionals (e.g., B3LYP) predict redox properties and electron density distributions, critical for corrosion inhibitors and metal chelators .

- MD Simulations : Used to study membrane permeability of antimicrobial derivatives, correlating logP values with bacterial cell wall penetration .

Q. What strategies address discrepancies in reported bioactivity data for quinolin-8-ol derivatives across studies?

- Data Harmonization : Standardize assay conditions (e.g., pH, solvent) to minimize variability. For example, antibacterial activity (zone of inhibition) varies with substituent steric effects at C7, necessitating controlled synthetic protocols .

- Meta-Analysis : Cross-reference cytotoxicity data (e.g., EC₅₀ vs. CC₅₀) from multiple cell lines to distinguish intrinsic toxicity from off-target effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.